![molecular formula C21H23N5OS B2694701 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034338-52-6](/img/structure/B2694701.png)
4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Application in Drug Discovery
- Synthesis Techniques : Innovative synthesis methods have been developed for compounds with structures related to the given chemical, which are vital in drug discovery. For instance, techniques involving the cyclization of hydrazones with thioglycolic acid to afford thiazole derivatives, or the reaction of hydrazide with isothiocyanate derivatives to yield hydrazinecarbothioamide derivatives, which then cyclize to triazole-3-thiols and thiadiazoles, demonstrate the complex chemical manipulations possible with such structures (Saad et al., 2011). These methods are instrumental for generating novel compounds with potential therapeutic effects.
- Potential Therapeutic Effects : Analogous compounds have shown a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, underscoring the therapeutic potential of complex heterocyclic compounds (Hussain & Kaushik, 2012). This suggests the possibility of the target compound's utility in developing new medications.
Antimicrobial and Anticancer Applications
- Antibacterial Agents : Studies on derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of related compounds in addressing bacterial infections (Palkar et al., 2017).
- Cytotoxic Activity : Some compounds within this structural realm have shown cytotoxic activity against cancer cell lines, pointing to their potential application in cancer therapy. The synthesis techniques and cytotoxic activity evaluation of such compounds lay the groundwork for further exploration of the target compound's capabilities in oncology (Bu et al., 2000).
Enzyme Inhibition and Neurological Disorders
- Enzyme Inhibitors : Research into related compounds has also uncovered their potential as enzyme inhibitors, which could be pivotal in treating diseases like Alzheimer's or Parkinson's by targeting specific pathological mechanisms (Hagihara et al., 2007).
- Antipsychotic Agents : Heterocyclic carboxamides derived from similar structural frameworks have been evaluated as potential antipsychotic agents, offering insights into the neuropsychopharmacological applications of these compounds (Norman et al., 1996).
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-25-11-15(10-22-25)17-13-26(12-14-6-2-3-7-16(14)17)21(27)24-20-23-18-8-4-5-9-19(18)28-20/h2-3,6-7,10-11,17H,4-5,8-9,12-13H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQIICROBCVAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=NC5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

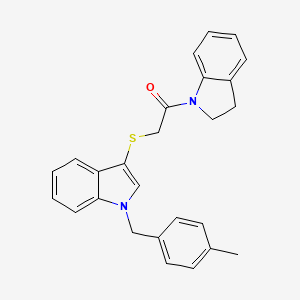
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)
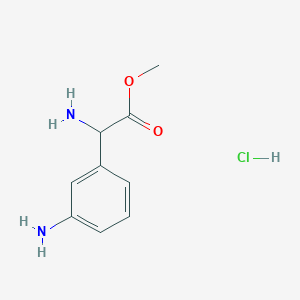
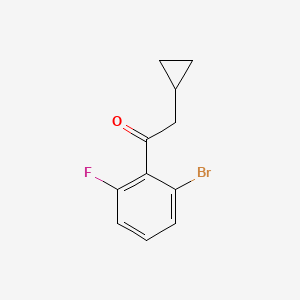
![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)
![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)
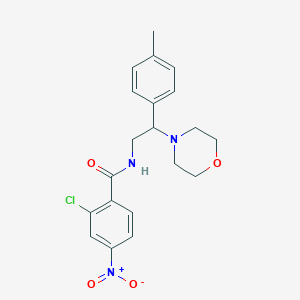
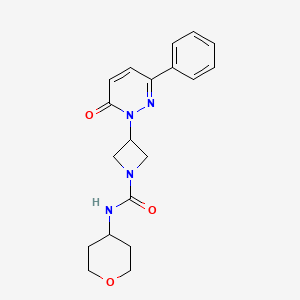
![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)
![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)
![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2694635.png)
![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2694641.png)